[1',2',3',4',5'-13C5]ribothymidine [1',2',3',4',5'-13C5]ribothymidine
Brand Name: Vulcanchem
CAS No.: 159496-17-0
VCID: VC21114672
InChI: InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i3+1,5+1,6+1,7+1,9+1
SMILES: CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Molecular Formula: C10H14N2O6
Molecular Weight: 263.19 g/mol

[1',2',3',4',5'-13C5]ribothymidine

CAS No.: 159496-17-0

Cat. No.: VC21114672

Molecular Formula: C10H14N2O6

Molecular Weight: 263.19 g/mol

* For research use only. Not for human or veterinary use.

[1',2',3',4',5'-13C5]ribothymidine - 159496-17-0

Specification

CAS No. 159496-17-0
Molecular Formula C10H14N2O6
Molecular Weight 263.19 g/mol
IUPAC Name 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Standard InChI InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i3+1,5+1,6+1,7+1,9+1
Standard InChI Key DWRXFEITVBNRMK-CDHKJADTSA-N
Isomeric SMILES CC1=CN(C(=O)NC1=O)[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O
SMILES CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Canonical SMILES CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

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